2,7-Naphthalenedisulfonic acid, 3,6-bis[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-
Overview
Description
This compound is part of a class of chemicals known for their azo coupling reactions and their potential applications in dyeing and as intermediates in the synthesis of complex molecules. Azo coupling reactions, especially involving naphthalenesulfonic acid derivatives, play a crucial role in the formation of dyes and pigments, offering a wide range of colors and properties for industrial applications (Kamiński et al., 1983).
Synthesis Analysis
The synthesis of bis(azo) compounds involves multiple steps, starting from diazonium salts reacting with naphthalenesulfonic acid derivatives. The process is influenced by factors such as pH, concentration, and the presence of micromixing effects, which can alter the product distribution and yield (Kamiński et al., 1983).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of azo groups (-N=N-) linking aromatic rings, which can significantly affect their physical and chemical properties. X-ray crystallography and NMR spectroscopy are commonly used to elucidate the molecular structure, providing insights into the conformation and electronic distribution within the molecule.
Chemical Reactions and Properties
Azo compounds are known for their ability to undergo various chemical reactions, including hydrogenation, azo-hydrazone tautomerism, and electrophilic substitution, which can be utilized to synthesize a wide range of derivatives with tailored properties. The presence of sulfonic acid and phosphonophenyl groups adds to the complexity of these reactions, enabling the introduction of additional functional groups or modification of existing ones (Mohan, Singh, & Baba, 1991).
Scientific Research Applications
Synthesis and Characterization of Novel Azo Ligands and Their Metal Complexes : A study by Tunçel, Kahyaoglu, and Çakır (2008) described the synthesis and characterization of novel azo ligands related to 2,7-naphthalenedisulfonic acid. These ligands were used to prepare metal complexes with copper, nickel, and cobalt. The complexes exhibited high thermal stability, good metal extraction capacity, and favorable dyeing properties with certain tissues (Tunçel, Kahyaoglu, & Çakır, 2008).
Arsenazo III Reagent in Analytical Chemistry : Basargin, Ivanov, Kuznetsov, and Mikhailova (2000) reviewed the application of Arsenazo III, a derivative of 2,7-naphthalenedisulfonic acid, in analytical chemistry. Arsenazo III has been widely used as a reagent for its selectivity and stability in various analytical applications (Basargin, Ivanov, Kuznetsov, & Mikhailova, 2000).
Synthesis of New Azo-Linked Schiff Bases : A study by Tunçel and Serin (2006) involved the preparation of azo compounds and azo-linked Schiff base ligands using a derivative of 2,7-naphthalenedisulfonic acid. These compounds were used to create metal complexes with potential applications in histological studies (Tunçel & Serin, 2006).
Development of Novel Measurement Assay for Calcium in Serum : Noda et al. (2010) developed a new method for serum calcium determination using a derivative of 2,7-naphthalenedisulfonic acid. This method showed potential for clinical application in measuring calcium levels in serum (Noda, Sato, Miura, Katayama, & Kojima, 2010).
Potential Anti-AIDS Agents : Mohan, Singh, and Baba (1991) synthesized certain naphthalenesulfonic acid analogues and evaluated them for their inhibitory effects on HIV. They found that a bis(naphthalenedisulfonic acid) derivative was the most potent inhibitor, suggesting new leads for the development of anti-HIV agents (Mohan, Singh, & Baba, 1991).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,6-bis[(4-chloro-2-phosphonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N4O14P2S2/c23-10-1-3-12(14(7-10)43(31,32)33)25-27-19-16(45(37,38)39)5-9-6-17(46(40,41)42)20(22(30)18(9)21(19)29)28-26-13-4-2-11(24)8-15(13)44(34,35)36/h1-8,29-30H,(H2,31,32,33)(H2,34,35,36)(H,37,38,39)(H,40,41,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBABJNSZGKTBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)P(=O)(O)O)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=C(C=C(C=C4)Cl)P(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N4O14P2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062057 | |
Record name | Dichlorophosphonoazo III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
757.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorophosphonazo III | |
CAS RN |
1914-99-4 | |
Record name | Chlorophosphonazo III | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1914-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichlorophosphonoazo III | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001914994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 3,6-bis[2-(4-chloro-2-phosphonophenyl)diazenyl]-4,5-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dichlorophosphonoazo III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-bis[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.027 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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